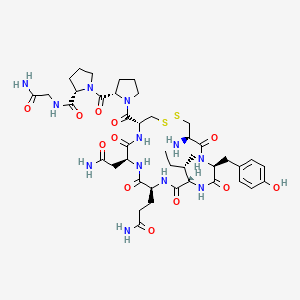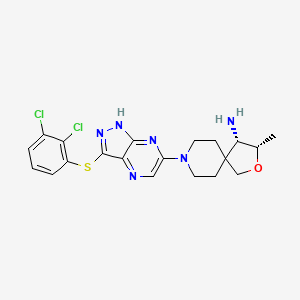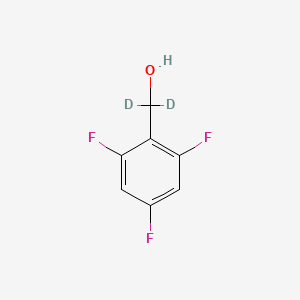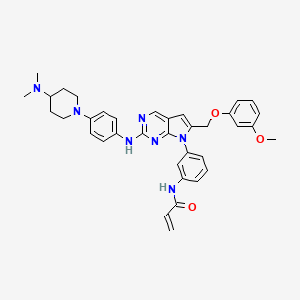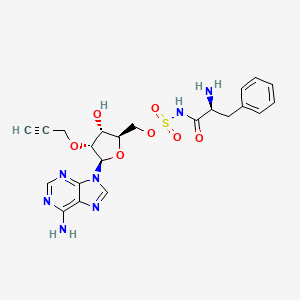
NRPSs-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NRPSs-IN-1 is a compound that is synthesized by nonribosomal peptide synthetases. Nonribosomal peptide synthetases are large, multi-modular enzyme complexes that are responsible for the biosynthesis of nonribosomal peptides. These peptides have a wide range of biological activities, including antibiotic, anticancer, and immunosuppressant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NRPSs-IN-1 involves the use of nonribosomal peptide synthetases, which are modular enzymes that can incorporate a variety of amino acids into the peptide chain. The process begins with the activation of amino acids by adenylation, followed by thiolation and condensation to form the peptide bond. The reaction conditions typically involve the use of specific cofactors and substrates that are recognized by the enzyme .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered microorganisms that express the nonribosomal peptide synthetase genes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the production of the desired peptide. The process includes fermentation, extraction, and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: NRPSs-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific functional groups in the peptide structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the peptide .
Wissenschaftliche Forschungsanwendungen
NRPSs-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of nonribosomal peptide synthesis. In biology, it serves as a tool to investigate the role of nonribosomal peptides in microbial interactions and signaling. In medicine, this compound is explored for its potential therapeutic properties, including its use as an antibiotic, anticancer agent, and immunosuppressant. In industry, it is utilized in the development of new biotechnological processes for the production of valuable peptides .
Wirkmechanismus
The mechanism of action of NRPSs-IN-1 involves its interaction with specific molecular targets in the cell. The compound binds to its target proteins, inhibiting their function and leading to the desired biological effect. The pathways involved in the action of this compound include the inhibition of protein synthesis, disruption of cell membrane integrity, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
NRPSs-IN-1 is similar to other nonribosomal peptides such as penicillin, vancomycin, and cyclosporin. it is unique in its specific amino acid sequence and the presence of distinct functional groups that confer its unique biological activity. Similar compounds include other nonribosomal peptides synthesized by nonribosomal peptide synthetases, such as daptomycin, echinocandin, and bleomycin .
Eigenschaften
Molekularformel |
C22H25N7O7S |
|---|---|
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-prop-2-ynoxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-phenylpropanoyl]sulfamate |
InChI |
InChI=1S/C22H25N7O7S/c1-2-8-34-18-17(30)15(36-22(18)29-12-27-16-19(24)25-11-26-20(16)29)10-35-37(32,33)28-21(31)14(23)9-13-6-4-3-5-7-13/h1,3-7,11-12,14-15,17-18,22,30H,8-10,23H2,(H,28,31)(H2,24,25,26)/t14-,15+,17+,18+,22+/m0/s1 |
InChI-Schlüssel |
OCQYMODKEFRCRG-ARTPSBNFSA-N |
Isomerische SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Kanonische SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COS(=O)(=O)NC(=O)C(CC4=CC=CC=C4)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




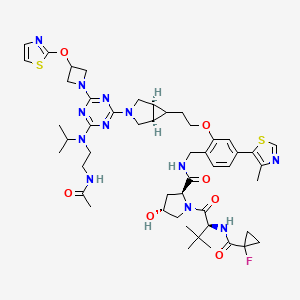
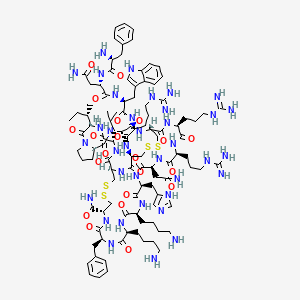
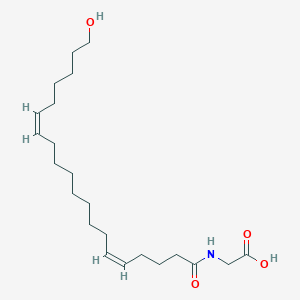
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
